molecular formula C5H10Cl2 B14692929 2,2-Dichloropentane CAS No. 34887-14-4

2,2-Dichloropentane

Cat. No.: B14692929
CAS No.: 34887-14-4
M. Wt: 141.04 g/mol
InChI Key: MNXVHBFCELLVBA-UHFFFAOYSA-N
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Description

2,2-Dichloropentane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated hydrocarbon, specifically a dichlorinated derivative of pentane. The compound is characterized by the presence of two chlorine atoms attached to the second carbon atom in the pentane chain. This structural arrangement imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloropentane can be synthesized through the chlorination of pentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the pentane molecule. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where pentane and chlorine gas are introduced, and the reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloropentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: Dehydrochlorination can occur, leading to the formation of alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of alcohols, amines, or other substituted hydrocarbons.

    Elimination: Formation of pentenes or other alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of pentane or other reduced hydrocarbons.

Scientific Research Applications

2,2-Dichloropentane has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.

    Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dichloropentane involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can result in various biological effects, including cytotoxicity, mutagenicity, and enzyme inhibition.

Comparison with Similar Compounds

2,2-Dichloropentane can be compared with other similar compounds such as:

    1,5-Dichloropentane: A dichlorinated derivative with chlorine atoms at the terminal positions.

    2,2-Dichlorobutane: A similar structure with a shorter carbon chain.

    2,2-Dichloropropane: An even shorter chain with similar chlorination.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of two chlorine atoms on the same carbon atom makes it a valuable compound for studying the effects of geminal dichlorination on chemical and biological systems.

Properties

CAS No.

34887-14-4

Molecular Formula

C5H10Cl2

Molecular Weight

141.04 g/mol

IUPAC Name

2,2-dichloropentane

InChI

InChI=1S/C5H10Cl2/c1-3-4-5(2,6)7/h3-4H2,1-2H3

InChI Key

MNXVHBFCELLVBA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(Cl)Cl

Origin of Product

United States

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